molecular formula C23H25BrN2O B3698080 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No.: B3698080
M. Wt: 425.4 g/mol
InChI Key: BZMNALPZDNGBJM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride and 1-naphthylmethylamine.

    Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate is then cyclized to form the piperazine ring, yielding the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, such as neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-4-methoxybenzyl)-4-(2-naphthylmethyl)piperazine: Similar structure but with a different position of the naphthylmethyl group.

    1-(3-Bromo-4-methoxybenzyl)-4-(1-phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of naphthylmethyl.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O/c1-27-23-10-9-18(15-22(23)24)16-25-11-13-26(14-12-25)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNALPZDNGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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